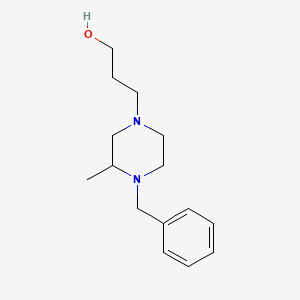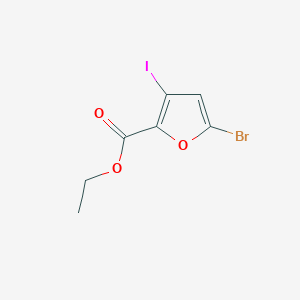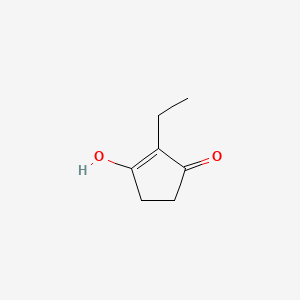
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- can be synthesized through several methods. One common method involves the thermal degradation of ascorbic acid. This process forms the compound as an aroma compound from the reactions of L-ascorbic acid with L-threonine or L-serine at different pH values . Another method involves the reaction of 5-methyl-3,5-dicarbethoxy-2-cyclopenten-2-ol-one with phosphoric acid . Industrial production methods may vary, but these synthetic routes are commonly employed in laboratory settings.
Analyse Des Réactions Chimiques
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- has a wide range of scientific research applications. In chemistry, it is used as a flavoring agent due to its caramel-like aroma . In biology and medicine, it may be studied for its potential effects on various biological pathways. In the industry, it is used in the production of flavoring agents and fragrances . Its unique properties make it a valuable compound for research and industrial applications.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- involves its interaction with various molecular targets and pathways. As an aroma compound, it interacts with olfactory receptors to produce its characteristic caramel-like scent . In biological systems, it may interact with enzymes and other proteins, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
2-Cyclopenten-1-one, 2-ethyl-3-hydroxy- can be compared with other similar compounds, such as 3-ethyl-2-hydroxy-2-cyclopenten-1-one and 2-hydroxy-3-ethyl-2-cyclopenten-1-one . These compounds share similar structures and properties but may differ in their specific applications and effects. For example, 3-ethyl-2-hydroxy-2-cyclopenten-1-one is also used as a flavoring agent but may have different aroma characteristics
Propriétés
Numéro CAS |
5857-25-0 |
|---|---|
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
2-ethyl-3-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-2-5-6(8)3-4-7(5)9/h8H,2-4H2,1H3 |
Clé InChI |
RDXQMMNEMFSXDO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(CCC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


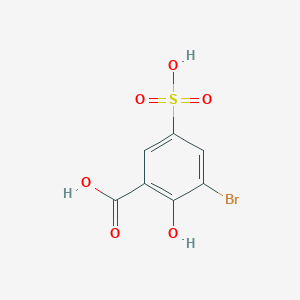
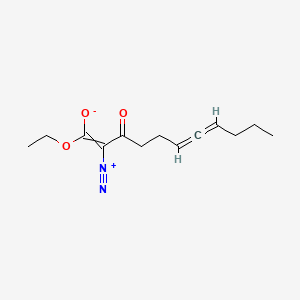
![6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14173023.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
methanone](/img/structure/B14173052.png)
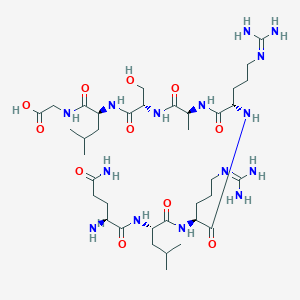
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)

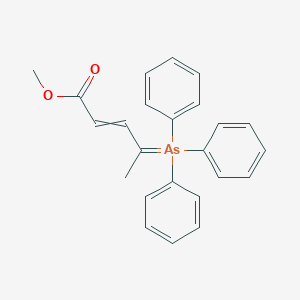
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
